2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a compound that belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a quinoline moiety substituted with a 1,3-dimethyl-1H-pyrazole group, which contributes to its unique chemical properties and biological functions. The synthesis and characterization of pyrazoloquinolines have been extensively studied due to their potential as fluorescent sensors and biologically active compounds.
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine can be synthesized through various chemical reactions involving quinoline derivatives and pyrazole compounds. The classification of this compound falls under the category of heterocyclic organic compounds, specifically within the subgroups of pyrazoles and quinolines. Pyrazoloquinolines have garnered attention in pharmaceutical research due to their potential antitumor, anti-inflammatory, and antimicrobial properties.
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and solvent choice (e.g., ethanol or dimethylformamide) to optimize yields and purity. For example, refluxing under specific conditions can significantly enhance product formation while minimizing side reactions.
The molecular structure of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine consists of a quinoline ring system fused with a pyrazole ring. The presence of methyl groups on the pyrazole ring influences the electronic properties and steric hindrance of the molecule.
Key structural data include:
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine participates in various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by the electron-donating effects of the dimethyl groups on the pyrazole moiety, which can stabilize positive charges during electrophilic attack.
The mechanism of action for 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is largely dependent on its interactions at the molecular level with biological targets:
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is typically observed as a white to light yellow crystalline powder. Its solubility profile indicates good solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
The scientific uses of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine are diverse:
Quinoline-pyrazole hybrids represent a strategically important class of heterocyclic compounds in drug discovery, merging the distinct pharmacological advantages of both scaffolds. The quinoline moiety provides a rigid, planar structure that facilitates intercalation into biological targets and offers favorable DNA-binding capacity, as evidenced in classical antimalarials like chloroquine [4]. Pyrazoles contribute significant metabolic stability, hydrogen-bonding capability, and aromatic stacking interactions, enhancing target selectivity and pharmacokinetic profiles [6] [9]. This synergistic combination has yielded compounds with diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects [8]. Specifically, the 4-aminoquinoline subunit—a feature of the compound 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine—enables critical hydrogen-bonding interactions with biological targets, while the 1,3-dimethylpyrazole group augments lipophilicity and membrane permeability [6] [8].
Table 1: Bioactive Hybrid Scaffolds Incorporating Quinoline and Pyrazole Motieties
Hybrid Scaffold | Key Therapeutic Applications | Structural Advantages |
---|---|---|
Pyrazolo[3,4-b]quinolines | Anticancer, kinase inhibition | Enhanced planar rigidity for ATP-site binding |
4-Aminoquinoline-pyrazoles | Antimalarial, immunomodulation | Protonable amine for solubility/target interaction |
Quinolinyl-pyrazole carboxamides | Antibacterial, anti-inflammatory | Tunable side chains for selectivity optimization |
Receptor-Interacting Protein Kinase 2 is a central signaling node in the nucleotide-binding oligomerization domain pathway, mediating inflammatory responses via nuclear factor kappa B and mitogen-activated protein kinase activation [3]. Upon activation by bacterial peptidoglycans (e.g., muramyl dipeptide), Receptor-Interacting Protein Kinase 2 undergoes X-linked inhibitor of apoptosis protein-mediated ubiquitination, facilitating recruitment of linear ubiquitin chain assembly complex and subsequent pro-inflammatory signaling [3]. Genetic variants in upstream regulators (NOD2) are strongly linked to Crohn's disease, while Receptor-Interacting Protein Kinase 2 hyperactivity promotes systemic inflammatory disorders, including granulomatous pathologies and multiple sclerosis [3]. Crucially, Receptor-Interacting Protein Kinase 2 inhibition attenuates inflammation in murine models of ileitis and experimental autoimmune encephalomyelitis, validating its therapeutic potential [3] [7]. Unlike tumor necrosis factor-alpha inhibitors, Receptor-Interacting Protein Kinase 2 inhibitors target a specific upstream pathway, potentially offering improved safety profiles for chronic immune diseases [3].
The 4-aminoquinoline pharmacophore has evolved from antimalarial applications toward sophisticated kinase inhibition platforms. Early 4-aminoquinolines (e.g., chloroquine, amodiaquine) exerted effects via heme polymerization inhibition but demonstrated incidental kinase interactions [4]. Modern derivatives exploit the quinoline nitrogen and 4-amino group for directed ATP-competitive kinase binding. For Receptor-Interacting Protein Kinase 2, optimization efforts have yielded three inhibitor classes:
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine exemplifies targeted hybridization, positioning the 4-amino group for hinge-region hydrogen bonding and the lipophilic pyrazole for affinity pocket occupation. Recent studies confirm that such compounds inhibit Receptor-Interacting Protein Kinase 2 not via kinase activity blockade, but by disrupting the Receptor-Interacting Protein Kinase 2–X-linked inhibitor of apoptosis protein interface proximal to the ATP-binding cleft [3]. The compound’s molecular weight (253.30 g/mol) and heteroaromatic system align with kinase inhibitor drug-like space, while the methanol group in its analog (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol (EVT-11992058) permits prodrug derivatization [6].
Table 2: Evolution of Key Receptor-Interacting Protein Kinase 2 Inhibitor Chemotypes
Inhibitor Generation | Representative Compound | Chemical Class | Mechanistic Insight |
---|---|---|---|
First-generation | Ponatinib | Multi-kinase inhibitor | Type II inhibition; disrupts X-linked inhibitor of apoptosis protein binding |
Second-generation | GSK583 | Selective pyrazole-based inhibitor | Type I ATP competition; nanomolar cellular potency |
Hybrid derivatives | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine | 4-Aminoquinoline-pyrazole | Targets ATP pocket to allosterically disrupt X-linked inhibitor of apoptosis protein interaction |
Despite compelling validation of Receptor-Interacting Protein Kinase 2 as a target, critical knowledge gaps persist. First, early inhibitors like ponatinib exhibit off-target kinase effects due to low selectivity, risking clinical adverse events [3]. Second, the precise structural determinants governing the Receptor-Interacting Protein Kinase 2–X-linked inhibitor of apoptosis protein interaction remain incompletely mapped, hampering rational design [3]. Crucially, seminal research demonstrates that Receptor-Interacting Protein Kinase 2 kinase activity is dispensable for nucleotide-binding oligomerization domain signaling; instead, kinase inhibitors function by sterically blocking X-linked inhibitor of apoptosis protein binding within the kinase N-lobe (β2-β3 loop) [3]. This redefines the mechanism of action and highlights the therapeutic potential of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine, whose compact heterocyclic system may specifically engage this interface without broad kinase inhibition. Furthermore, no Receptor-Interacting Protein Kinase 2 inhibitors have yet been clinically approved, underscoring the need for novel chemotypes. The 4-aminoquinoline-pyrazole scaffold addresses these gaps through:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2